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Compound of Interest

Compound Name:
N-[3-(4-Aminophenyl)propyl]-N,N-

dimethylamine

Cat. No.: B112621 Get Quote

CAS Number: 42817-60-7

Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a chemical compound with the

molecular formula C₁₁H₁₈N₂.[1] Its structure features a dimethylaminopropyl group attached to

an aniline moiety. This compound and its analogues are of interest to researchers in drug

discovery and development, particularly in the context of neuroscience and pharmacology. Its

structural similarity to precursors and metabolites of pharmacologically active molecules

suggests its potential utility as a research tool or building block in medicinal chemistry. This

guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol,

predicted spectral data, and relevant experimental methodologies for its biological evaluation.

Chemical and Physical Properties
The fundamental chemical and physical properties of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine are summarized in the table below.
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Property Value Reference

CAS Number 42817-60-7

Molecular Formula C₁₁H₁₈N₂ [1]

Molecular Weight 178.27 g/mol [1]

Appearance Solid [1]

SMILES CN(C)CCCC1=CC=C(N)C=C1 [1]

InChI

1S/C11H18N2/c1-13(2)9-3-4-

10-5-7-11(12)8-6-10/h5-8H,3-

4,9,12H2,1-2H3

[1]

InChI Key
NEGCVQDVCZWFGK-

UHFFFAOYSA-N
[1]

Synthesis Protocol
A detailed experimental protocol for the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine is not readily available in the public domain. However, a plausible synthetic

route can be devised based on standard organic chemistry transformations and analogous

procedures reported for similar compounds. The proposed synthesis involves a two-step

process starting from 1-nitro-4-(3-bromopropyl)benzene.

Step 1: Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine

This step involves the nucleophilic substitution of the bromide in 1-nitro-4-(3-

bromopropyl)benzene with dimethylamine.

Materials:

1-nitro-4-(3-bromopropyl)benzene

Dimethylamine (2M solution in THF)

Tetrahydrofuran (THF), anhydrous
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Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1-nitro-4-(3-bromopropyl)benzene (1.0 eq) in anhydrous THF in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add dimethylamine solution (2.0 eq, 2M in THF) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of

NaHCO₃.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

This step involves the reduction of the nitro group of N,N-dimethyl-3-(4-nitrophenyl)propan-1-

amine to the corresponding aniline derivative, yielding the final product.

Materials:
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N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine

Palladium on carbon (10% Pd/C)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen gas (H₂)

Celite

Procedure:

Dissolve the purified N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine (1.0 eq) in methanol

or ethanol in a hydrogenation vessel.

Carefully add a catalytic amount of 10% Pd/C (approximately 5-10% by weight of the

starting material).

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically

using a balloon or a hydrogenation apparatus) with vigorous stirring.

Monitor the reaction progress by TLC until the starting material is completely consumed.

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the palladium catalyst.

Wash the Celite pad with the solvent used for the reaction.

Concentrate the filtrate under reduced pressure to yield N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine. The product can be further purified if necessary.
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Step 1: Nucleophilic Substitution

Step 2: Reduction

1-nitro-4-(3-bromopropyl)benzene

N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine
 Nucleophilic Substitution 

Dimethylamine (in THF)

N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
 Nitro Group Reduction 

H2, Pd/C

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis workflow for N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine.

Predicted Spectral Data
While experimental spectra for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine are not

readily available, the expected spectral characteristics can be predicted based on its chemical

structure and data from analogous compounds.
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Technique Predicted Key Features

¹H NMR

- Aromatic protons: Signals in the aromatic

region (approx. δ 6.5-7.5 ppm), likely showing a

characteristic AA'BB' splitting pattern for the

para-substituted benzene ring. - Propyl chain

protons: Methylene protons adjacent to the

aromatic ring (approx. δ 2.5-2.8 ppm),

methylene protons adjacent to the nitrogen

(approx. δ 2.2-2.5 ppm), and the central

methylene protons (approx. δ 1.7-2.0 ppm), all

exhibiting triplet or multiplet splitting. - N,N-

dimethyl protons: A sharp singlet in the upfield

region (approx. δ 2.2-2.4 ppm) corresponding to

the six equivalent methyl protons. - Amine

protons: A broad singlet for the -NH₂ protons,

the chemical shift of which can vary depending

on the solvent and concentration.

¹³C NMR

- Aromatic carbons: Four signals in the aromatic

region (approx. δ 115-150 ppm), with the carbon

attached to the amino group being the most

upfield and the carbon attached to the propyl

chain being more downfield. - Propyl chain

carbons: Three signals in the aliphatic region

(approx. δ 25-60 ppm). - N,N-dimethyl carbons:

A single signal for the two equivalent methyl

carbons (approx. δ 45 ppm).

IR Spectroscopy

- N-H stretch: A pair of medium intensity bands

in the region of 3300-3500 cm⁻¹ characteristic of

a primary aromatic amine. - C-H stretch

(aromatic): Bands above 3000 cm⁻¹. - C-H

stretch (aliphatic): Bands just below 3000 cm⁻¹.

- C=C stretch (aromatic): Peaks in the 1500-

1600 cm⁻¹ region. - C-N stretch: Absorptions in

the 1250-1350 cm⁻¹ (aromatic) and 1000-1250

cm⁻¹ (aliphatic) regions.
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Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 178,

corresponding to the molecular weight of the

compound. - Major Fragmentation Peaks: A

prominent fragment at m/z = 58 due to the

stable [CH₂=N(CH₃)₂]⁺ ion formed by alpha-

cleavage. Other fragments may arise from the

cleavage of the propyl chain and loss of the

amino group.

Experimental Protocols for Biological Evaluation
Given the structural similarities of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine to

analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), a primary biological

target for investigation would be the serotonin transporter (SERT).[2] A common method to

assess the interaction of a compound with this transporter is a competitive radioligand binding

assay.

Serotonin Transporter (SERT) Competitive Radioligand
Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test

compound for the human serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine for the serotonin transporter by measuring its ability to displace a known

radioligand.

Materials:

Cell membranes prepared from cells stably expressing the human serotonin transporter

(hSERT).

Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

Test Compound: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine, dissolved in a

suitable solvent (e.g., DMSO) and serially diluted.
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Non-specific binding control: A known high-affinity SERT inhibitor (e.g., fluoxetine or

paroxetine) at a high concentration.

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Ice-cold assay buffer.

96-well filter plates.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compound. The final

concentrations in the assay should typically range from picomolar to micromolar.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: hSERT membranes, radioligand, and assay buffer.

Non-specific Binding (NSB): hSERT membranes, radioligand, and a saturating

concentration of the non-specific binding control.

Test Compound: hSERT membranes, radioligand, and each concentration of the serially

diluted test compound.

Incubation: Add the components to the wells and incubate the plate at a specified

temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium

(e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through the filter plate using a cell

harvester to separate the bound from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the

radioactivity using a liquid scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of the test compound that inhibits 50% of the specific binding).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant for SERT.
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Figure 2: General workflow for a SERT competitive radioligand binding assay.

Potential Biological Role and Signaling Pathway
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The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission by

clearing serotonin from the synaptic cleft. Inhibition of SERT leads to an increase in the

extracellular concentration of serotonin, thereby enhancing its effects on postsynaptic

receptors. This is the primary mechanism of action for many antidepressant medications.

Given its structure, N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine may act as a ligand for

the serotonin transporter. Its interaction could range from being an inhibitor (blocker) of

serotonin reuptake to being a substrate that is transported by SERT. The biological effect would

depend on the nature of this interaction.
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Figure 3: Simplified diagram of a serotonergic synapse illustrating the role of the serotonin

transporter (SERT) and the potential point of intervention for an inhibitor like N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine.

Conclusion
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a compound with potential applications

in neuropharmacological research, particularly as a tool to study the serotonin transporter.

While detailed experimental data for this specific molecule is sparse in publicly available

literature, this guide provides a comprehensive overview based on its chemical structure and

data from analogous compounds. The proposed synthesis and experimental protocols offer a

starting point for researchers interested in investigating the properties and biological activity of

this molecule. Further experimental validation is necessary to confirm the predicted spectral

data and to elucidate its precise mechanism of action and potential therapeutic relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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